molecular formula C10H14BFO4 B3251509 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid CAS No. 2096337-55-0

2-Fluoro-4-methoxy-3-propoxyphenylboronic acid

Cat. No. B3251509
CAS RN: 2096337-55-0
M. Wt: 228.03 g/mol
InChI Key: KRNBAHMHJISGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Fluoro-4-methoxy-3-propoxyphenylboronic acid” is a chemical compound with the CAS Number: 2096337-55-0 . It has a molecular weight of 228.03 and its IUPAC name is this compound . The compound is typically stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H14BFO4/c1-3-6-16-10-8 (15-2)5-4-7 (9 (10)12)11 (13)14/h4-5,13-14H,3,6H2,1-2H3 . The InChI key is KRNBAHMHJISGJN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 228.03 . The compound is typically stored in a refrigerated environment .

Scientific Research Applications

UV-Visible Spectral Shifts and Photoresponsive Behavior

Fluorinated phenylboronic acids have been studied for their photoresponsive behaviors and spectral shifts in the UV-visible region. These compounds, due to their unique electronic structures, exhibit significant absorption wavelength shifts and enhanced UV stability when introduced to different solvents and substituents. This property is crucial for developing materials with adjustable optical properties for applications ranging from liquid crystals to photovoltaics (Praveen & Ojha, 2012).

Fluorescent Probes for Sensing pH and Metal Cations

Related fluorophenol derivatives have been applied as fluorescent probes for detecting magnesium and zinc cations, demonstrating high sensitivity to pH changes. This application is vital for biochemical and environmental sensing, indicating the potential of fluorinated phenylboronic acids in developing sensitive and selective sensors (Tanaka et al., 2001).

Biocatalytic Synthesis Applications

The biocatalytic synthesis of fluorinated organic acids, such as 2-fluoro-3-hydroxypropionic acid, showcases the integration of fluorine into organic molecules via environmentally friendly methods. This approach opens avenues for synthesizing fluorinated derivatives of phenylboronic acids, leveraging their unique properties in pharmaceuticals and agriculture (Liu et al., 2022).

Molecular Ordering and Computational Analysis

Fluorinated liquid crystals, including those related to phenylboronic acid derivatives, have been the subject of computational analysis to understand their molecular ordering. Such studies are foundational for designing advanced materials with specific thermal and optical properties, relevant in display technology and materials science (Ojha & Pisipati, 2003).

Antifungal Activity and Tautomeric Cyclization

Research on fluorine-substituted formylphenylboronic acids reveals significant antifungal activities. This indicates the potential of fluorinated phenylboronic acids in developing new antifungal agents, highlighting the role of fluorine atoms in modulating biological activity (Borys et al., 2019).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(2-fluoro-4-methoxy-3-propoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO4/c1-3-6-16-10-8(15-2)5-4-7(9(10)12)11(13)14/h4-5,13-14H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNBAHMHJISGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)OCCC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001212369
Record name Boronic acid, B-(2-fluoro-4-methoxy-3-propoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2096337-55-0
Record name Boronic acid, B-(2-fluoro-4-methoxy-3-propoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096337-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(2-fluoro-4-methoxy-3-propoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-methoxy-3-propoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-methoxy-3-propoxyphenylboronic acid
Reactant of Route 3
2-Fluoro-4-methoxy-3-propoxyphenylboronic acid
Reactant of Route 4
Reactant of Route 4
2-Fluoro-4-methoxy-3-propoxyphenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-Fluoro-4-methoxy-3-propoxyphenylboronic acid
Reactant of Route 6
Reactant of Route 6
2-Fluoro-4-methoxy-3-propoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.